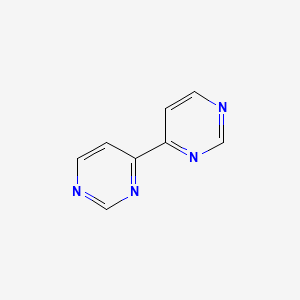

4,4'-Bipyrimidine

概要

説明

4,4’-Bipyrimidine is an organic compound with the formula (C4H3N2)2. It is one of several isomers of bipyrimidine and is characterized by two pyrimidine rings connected at the 4th position. This compound is a colorless solid that is soluble in organic solvents and is mainly used as a precursor in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Bipyrimidine can be synthesized through several methods. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired bipyrimidine structure .

Industrial Production Methods: In industrial settings, 4,4’-Bipyrimidine is often produced through large-scale cyclization reactions. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity .

化学反応の分析

Types of Reactions: 4,4’-Bipyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of pyrimidine dicarboxylic acids.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of halogenated or nitrated bipyrimidines.

科学的研究の応用

4,4’-Bipyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.

作用機序

The mechanism by which 4,4’-Bipyrimidine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting normal cellular processes. The molecular targets often include enzymes and receptors involved in electron transfer and metabolic pathways .

類似化合物との比較

- 2,2’-Bipyrimidine

- 3,3’-Bipyrimidine

- 4,4’-Bipyridine

Comparison: 4,4’-Bipyrimidine is unique due to its symmetrical structure, which allows for more stable complex formation with metal ions compared to its isomers. This property makes it particularly useful in coordination chemistry and materials science .

生物活性

4,4'-Bipyrimidine, a compound characterized by its two pyrimidine rings connected by a bipyridine structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and cytotoxic effects as demonstrated in recent studies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of halogenated derivatives of this compound against malignant melanoma cell lines. A notable study investigated the inhibition of cell proliferation in several melanoma cell lines, specifically A375, using iodinated 4,4'-bipyrimidines. The results indicated that these compounds exhibited significant antiproliferative activity, particularly in the presence of electrophilic iodine which enhanced their biological efficacy.

Key Findings:

- Cell Lines Tested : A375 (melanoma), BJ (normal fibroblast).

- Methodology : MTT assays for cell viability.

- Results : The iodinated derivative demonstrated significant selectivity for melanoma cells with reduced toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. Research indicates that diquaternary salts of 4,4'-bipyridinium exhibit remarkable antimicrobial and antifungal activities. The influence of substituents on the bipyridine structure was analyzed to determine their effect on biological activity.

Key Findings:

- Pathogens Tested : Various bacterial strains and Candida albicans.

- Methodology : Diffusimetric gelose surface diffusion method.

- Results : The presence of specific substituents significantly influenced the selectivity and potency against tested pathogens .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. A study assessed new organometallic complexes formed with modified 4,4'-bipyridine ligands and their cytotoxic effects against human cancer cell lines such as MCF-7 and HT-29.

Key Findings:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), HT-29 (colon adenocarcinoma).

- Methodology : MTT assay for cytotoxicity.

- Results : Certain derivatives displayed significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

Case Studies

- Antiproliferative Study on Melanoma Cells :

-

Antimicrobial Evaluation :

- A comparative analysis was performed on various diquaternary salts derived from 4,4'-bipyridinium. The results indicated that certain structural variations led to increased efficacy against specific bacterial strains and fungi, showcasing the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assessment in Cancer Research :

特性

IUPAC Name |

4-pyrimidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLCPYJWWDXRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178959 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-94-0 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4,4′-Bipyrimidine has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. []

ANone: Numerous studies utilize various spectroscopic techniques to characterize 4,4′-bipyrimidine and its derivatives. These techniques include:

- NMR Spectroscopy (1H, 13C, 195Pt): Used to determine structural features, analyze isomer ratios in metal complexes, and investigate electronic effects of substituents on the ligand and metal centers. [, , , , ]

- UV-Vis/NIR Spectroscopy: Employed to analyze electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands, in 4,4′-bipyrimidine metal complexes. This data provides insights into the energy levels and redox properties of these complexes. [, , , , , , ]

- Resonance Raman Spectroscopy: Utilized to study the vibrational modes and excited-state dynamics of ruthenium(II) complexes containing 4,4′-bipyrimidine ligands. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to characterize radical cation intermediates formed during the reduction of 4,4′-bipyrimidine derivatives and their metal complexes. This technique provides information about the electron spin distribution and electronic structure of these species. [, ]

A: The stability of 4,4′-bipyrimidine metal complexes is influenced by the metal ion, its oxidation state, and the nature of the substituents on the bipyrimidine ring. For example, ruthenium(II) complexes with substituted 4,4′-bipyrimidine ligands exhibit high energy excited states, making them suitable for incorporation into polynuclear arrays. [] The presence of electron-withdrawing substituents on the bipyrimidine ring can stabilize the LUMO of the ligand and influence the stability of its reduced forms. []

ANone: 4,4′-Bipyrimidine metal complexes have shown promising activity in various catalytic reactions, including:

- Electrochemical CO2 Reduction: Manganese complexes with 4,4′-bipyrimidine ligands have been investigated for their ability to catalyze the electrochemical reduction of CO2 to CO. Computational studies suggest that these complexes have the potential for reduced overpotential and improved catalytic activity. []

- Formic Acid Dehydrogenation: Iridium complexes containing 4,4′-bipyrimidine ligands, specifically those with hydroxyl groups at the ortho positions, demonstrate high efficiency in catalyzing formic acid dehydrogenation for hydrogen generation. [, ]

- Epoxidation of Olefins: Molybdenum oxobisperoxo complexes with pyrazolylpyridine ligands, structurally related to 4,4′-bipyrimidine, have shown activity as catalysts for olefin epoxidation. []

ANone: Computational chemistry plays a vital role in studying 4,4′-bipyrimidine systems:

- Density Functional Theory (DFT): DFT calculations are employed to investigate reaction mechanisms, predict electrochemical properties, and elucidate the role of substituents and solvent effects in catalytic reactions involving 4,4′-bipyrimidine metal complexes. [, , ]

- CNDO/S Configuration Interaction Calculations: These calculations help rationalize the electronic spectra and assign transitions observed in UV-Vis/NIR studies of reduced forms of 4,4′-bipyrimidine and its isomers. []

- HMO/McLachlan Calculations: These calculations are employed to interpret EPR spectra and determine spin population distributions in radical cation intermediates of 4,4′-bipyrimidine derivatives. []

ANone: Structural modifications of 4,4′-bipyrimidine significantly impact its coordination behavior and the properties of the resulting metal complexes:

- Substituent Effects: Introducing electron-donating or -withdrawing groups at the 6,6′-positions of 4,4′-bipyrimidine can fine-tune the ligand's π-accepting ability, influencing the energy levels and electrochemical properties of metal complexes. [, , , ] For instance, 6,6′-disubstituted 4,4′-bipyrimidines are stronger π-acceptors than the unsubstituted parent ligand, leading to red-shifted MLCT absorptions in their metal complexes. []

- Steric Effects: Bulky substituents can influence the ligand's conformation and its ability to chelate metal ions, impacting the stability and structure of the resulting complexes. [, ]

- Bridging vs. Chelating Coordination: 4,4′-Bipyrimidine can act as a bridging or chelating ligand, depending on factors such as the metal ion, counterion, and reaction conditions. [, , , ]

ANone: A range of analytical techniques are utilized for characterizing 4,4′-bipyrimidine and its derivatives, including:

- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and packing arrangements of 4,4′-bipyrimidine metal complexes in the solid state. [, , , , , , , , , , , ]

- Cyclic Voltammetry: This electrochemical technique is used to investigate the redox properties of 4,4′-bipyrimidine and its metal complexes, providing information about their electron transfer behavior. [, , , ]

- Thermogravimetric Analysis (TGA): TGA is used to analyze the thermal stability and decomposition patterns of 4,4′-bipyrimidine metal complexes. []

A: While specific data on the environmental impact of 4,4′-bipyrimidine is limited, studies on bioremediation of polycyclic aromatic hydrocarbons (PAHs) identified 4,4′-bipyrimidine as a biointermediate. [] This finding suggests that 4,4′-bipyrimidine may be subject to microbial degradation in specific environmental contexts. Further research is needed to understand its persistence, bioaccumulation potential, and potential effects on ecosystems.

ANone: Research on 4,4′-bipyrimidine and its derivatives has progressed through several key milestones:

- Early Synthesis and Coordination Chemistry: The synthesis and coordination chemistry of 4,4′-bipyrimidine were first explored in the latter half of the 20th century, laying the groundwork for its use as a versatile ligand in coordination chemistry. [, ]

- Development of Substituted Derivatives: The synthesis and characterization of various substituted 4,4′-bipyrimidine derivatives allowed researchers to fine-tune the ligand's electronic and steric properties, leading to the development of complexes with tailored properties for specific applications. [, , , ]

- Exploration of Catalytic Applications: More recently, 4,4′-bipyrimidine metal complexes have gained attention for their potential in catalytic applications, including CO2 reduction, formic acid dehydrogenation, and potentially other reactions. [, , ]

ANone: The study of 4,4′-bipyrimidine and its derivatives exemplifies cross-disciplinary research, integrating:

- Coordination Chemistry: Understanding the coordination behavior of 4,4′-bipyrimidine with various metal ions under different conditions is crucial for designing complexes with specific properties. [, , , , ]

- Catalysis: The exploration of 4,4′-bipyrimidine metal complexes as catalysts for reactions like CO2 reduction and formic acid dehydrogenation highlights the intersection of this field with sustainable energy research. [, , ]

- Materials Science: The self-assembly of 4,4′-bipyrimidine metal complexes into polymeric structures with distinct architectures demonstrates its potential in materials science. [, , , ]

- Computational Chemistry: Theoretical calculations provide valuable insights into reaction mechanisms, electronic properties, and structure-activity relationships, guiding the design and optimization of 4,4′-bipyrimidine-based materials and catalysts. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。